molecular formula C19H16N4O B12918981 1,9-Dibenzyl-1,9-dihydro-6h-purin-6-one CAS No. 4473-26-1

1,9-Dibenzyl-1,9-dihydro-6h-purin-6-one

Cat. No.: B12918981
CAS No.: 4473-26-1
M. Wt: 316.4 g/mol
InChI Key: HEPGQOLUAHZZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Dibenzyl-1,9-dihydro-6H-purin-6-one is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 1 and 9 of the purine ring, and a keto group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-dibenzyl-1,9-dihydro-6H-purin-6-one typically involves the alkylation of 1,9-dihydro-6H-purin-6-one with benzyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,9-Dibenzyl-1,9-dihydro-6H-purin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., potassium carbonate) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-substituted purine derivatives, while reduction could produce hydroxylated purine compounds.

Scientific Research Applications

1,9-Dibenzyl-1,9-dihydro-6H-purin-6-one has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound can be used in studies related to enzyme inhibition and nucleic acid interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,9-dibenzyl-1,9-dihydro-6H-purin-6-one involves its interaction with molecular targets such as enzymes and nucleic acids. The benzyl groups enhance the compound’s ability to bind to hydrophobic pockets in proteins, potentially inhibiting enzyme activity. The keto group at position 6 can participate in hydrogen bonding, further stabilizing the interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,9-Dihydro-6H-purin-6-one: Lacks the benzyl groups, making it less hydrophobic and potentially less effective in binding to certain targets.

    1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-one: A nucleoside analog with broad antitumor activity, targeting lymphoid malignancies.

    Guanine: Another purine derivative with an amino group at position 2, involved in DNA and RNA structure.

Uniqueness

1,9-Dibenzyl-1,9-dihydro-6H-purin-6-one is unique due to the presence of two benzyl groups, which enhance its hydrophobicity and binding affinity to certain biological targets. This makes it a valuable compound for research in enzyme inhibition and drug development.

Properties

CAS No.

4473-26-1

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

1,9-dibenzylpurin-6-one

InChI

InChI=1S/C19H16N4O/c24-19-17-18(21-14-23(19)12-16-9-5-2-6-10-16)22(13-20-17)11-15-7-3-1-4-8-15/h1-10,13-14H,11-12H2

InChI Key

HEPGQOLUAHZZSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CN(C3=O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.